molecular formula C10H6Br2N4O2 B5417169 1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone

1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No. B5417169
M. Wt: 373.99 g/mol
InChI Key: ZQEHBOYABWJKBO-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone, also known as DBHTE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DBHTE is a triazole derivative and has a unique structure that makes it attractive for use in medicinal chemistry, material science, and organic synthesis. In

Mechanism of Action

The mechanism of action of 1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also inhibits the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity towards cancer cells. In animal studies, this compound has been shown to have no adverse effects on liver, kidney, or heart function. This compound has also been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone in lab experiments is its unique structure that allows for the synthesis of various organic compounds. This compound is also relatively easy to synthesize and has low toxicity. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are many future directions for research on 1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone. One direction is to explore its potential as an antifungal and antibacterial agent. Another direction is to investigate its potential as a building block for the synthesis of MOFs and COFs. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent.

Synthesis Methods

1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone can be synthesized through a multi-step reaction process. The first step involves the reaction of 2,4-dibromophenylhydrazine with ethyl acetoacetate to form 1-(2,4-dibromophenyl)-3-oxobutane-1,4-diamine. The second step involves the reaction of 1-(2,4-dibromophenyl)-3-oxobutane-1,4-diamine with hydroxylamine hydrochloride to form 1-(2,4-dibromophenyl)-2-(hydroxyimino)butan-1-one. The final step involves the reaction of 1-(2,4-dibromophenyl)-2-(hydroxyimino)butan-1-one with sodium azide and copper (I) iodide to form this compound.

Scientific Research Applications

1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to have antifungal, antibacterial, and anticancer properties. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In organic synthesis, this compound has been used as a reagent for the synthesis of various organic compounds.

properties

IUPAC Name

(2E)-1-(2,4-dibromophenyl)-2-hydroxyimino-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N4O2/c11-6-1-2-7(8(12)3-6)9(17)10(15-18)16-5-13-4-14-16/h1-5,18H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEHBOYABWJKBO-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C(=O)C(=NO)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)Br)C(=O)/C(=N\O)/N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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